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Compound of Interest

Compound Name:
N-hydroxy-N-(2-

methylphenyl)propanamide

CAS No.: 151826-41-4

Cat. No.: B125090

Get Quote

Executive Summary
N-hydroxy-N-(2-methylphenyl)propanamide (CAS Registry Number implied via analogues:

N-propionyl-N-(o-tolyl)hydroxylamine) represents a critical chemical scaffold in two distinct

fields of medicinal chemistry:

Anti-inflammatory Therapeutics: As a "Type A" hydroxamic acid 5-lipoxygenase (5-LOX)

inhibitor, acting via iron chelation and redox cycling to suppress leukotriene biosynthesis.

Molecular Toxicology: As a model for the N-hydroxy metabolites of aromatic amides, serving

as a proximal carcinogen that elucidates the steric influence of ortho-substitution on

nitrenium ion formation and DNA alkylation.

This guide dissects the molecule’s architecture to explain how specific structural modifications

drive its transition from a potent enzyme inhibitor to a genotoxic hazard.
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Chemical Architecture & Synthesis
Structural Analysis
The molecule consists of three pharmacophoric distinct regions:

Region A (The Warhead): The N-hydroxyamide moiety (

). This group possesses a pKa

8–9, allowing it to exist as a mono-anion at physiological pH, essential for bidentate metal
chelation.

Region B (The Lipophilic Tail): The propanamide (ethyl) side chain. This provides the

necessary lipophilicity (logP modulation) to enter the hydrophobic substrate channel of 5-

LOX.

Region C (The Aryl Core): The 2-methylphenyl (o-tolyl) ring. The ortho-methyl group

introduces significant steric torsion, preventing coplanarity between the phenyl ring and the

amide plane.

Synthetic Protocol (Self-Validating)
Objective: Synthesis of N-hydroxy-N-(2-methylphenyl)propanamide from 2-nitrotoluene.

Reagents: 2-Nitrotoluene, Zinc dust, Ammonium chloride (

), Propionyl chloride, Sodium bicarbonate (

).

Step 1: Partial Reduction to Hydroxylamine

Dissolve 2-nitrotoluene (10 mmol) in 50% aqueous ethanol.

Add

(1.2 eq) and cool to 0°C.
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Add Zinc dust (2.0 eq) portion-wise over 30 minutes. Critical: Maintain temp <10°C to

prevent over-reduction to the amine.

Filter zinc oxide residues and extract the filtrate with ether. The product, N-(2-

methylphenyl)hydroxylamine, is unstable; proceed immediately.

Step 2: Selective N-Acylation

Dissolve the fresh hydroxylamine in dichloromethane (DCM) containing saturated aqueous

(biphasic system).

Add Propionyl chloride (1.1 eq) dropwise at 0°C. Mechanism: The biphasic base scavenges

HCl, while the organic phase protects the product from hydrolysis.

Separate organic layer, dry over

, and recrystallize from EtOAc/Hexane.

Validation: Ferric Chloride Test. Dissolve a crystal in MeOH and add 1%

. A deep violet/red complex confirms the presence of the hydroxamic acid (

) moiety.

Pharmacology: 5-Lipoxygenase Inhibition[1][2][3]
Mechanism of Action
The primary target, 5-LOX, contains a non-heme iron active site. The enzyme initiates

leukotriene synthesis by abstracting a hydrogen atom from arachidonic acid.

Chelation: The N-hydroxy group forms a bidentate complex with the active site

, displacing water or hydroxide ligands.

Redox Trapping: N-aryl hydroxamic acids can reduce the active

to the inactive
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state. The N-hydroxy moiety is oxidized to a nitroxide radical in the process, which is
unstable but effectively shuts down the catalytic cycle.

SAR Analysis: The "Ortho" Effect
Why the 2-methyl group?

Metabolic Stability: Unsubstituted phenyl rings are rapidly hydroxylated at the para position.

The o-methyl group blocks adjacent metabolic sites and sterically hinders amide hydrolysis.

Potency Trade-off: While para-substitution often increases potency via hydrophobic

interaction, the ortho-methyl group twists the phenyl ring

45–60° out of the amide plane. This reduces conjugation but can improve fit into the curved
hydrophobic pocket of 5-LOX, mimicking the cis-double bonds of arachidonic acid.

Table 1: Comparative SAR of N-Aryl Hydroxamic Acids against 5-LOX
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Structural Variable Modification
Effect on Activity (

)

Mechanistic
Reason

N-Headgroup –N(H)–C(=O)– Inactive

Loss of chelating

oxygen; cannot bind

Fe.

N-Headgroup –N(OH)–C(=O)–
Active (< 1

M)

Bidentate chelation +

Redox potential.

Aryl Ring Phenyl (Unsubst.)[1] Moderate
Rapid metabolic

clearance.

Aryl Ring 2-Methylphenyl High

Steric bulk improves

pocket fit; increases

metabolic half-life.

Acyl Chain
Acetyl (

)
Low

Insufficient lipophilicity

for active site entry.

Acyl Chain
Propanoyl (

)
Optimal

Balances LogP (

2.5) with solubility.

Toxicology: The Carcinogenic Pathway
While valuable as inhibitors, N-aryl hydroxamic acids are notoriously toxic.

Sulfation: Cytosolic sulfotransferases (SULTs) transfer a sulfate group to the N-OH oxygen.

Heterolysis: The N-O-Sulfate bond is labile. It cleaves spontaneously to release sulfate and

generate a highly electrophilic Nitrenium Ion (

).

DNA Adducts: This cation attacks the C8 position of Guanine in DNA, leading to mutations.

The Safety Paradox: The ortho-methyl group in N-hydroxy-N-(2-methylphenyl)propanamide
increases the stability of the precursor but destabilizes the nitrenium ion via steric inhibition of
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resonance. This theoretically makes the ortho isomer less mutagenic than the para isomer, but

it remains a genotoxic hazard in drug development.

Visualizations
Structure-Activity Relationship Map
The following diagram illustrates the functional roles of each molecular region.

N-hydroxy-N-(2-methylphenyl)
propanamide

N-Hydroxy Group
(The Warhead)

2-Methylphenyl Group
(The Shield)

Propanamide Chain
(The Anchor)

Activity: Fe(III) Chelation
Redox ScavengingPrimary MOA

Toxicity: SULT substrate
-> Nitrenium Ion

Metabolic Risk

Ortho-Effect: Steric Twist
Prevents Planarity

Modulates metabolic stability

Steric Control

Lipophilicity (LogP)
Enables membrane crossing

Fits hydrophobic pocket

Hydrophobic Interaction

Click to download full resolution via product page

Figure 1: Functional decomposition of the N-hydroxy-N-(2-methylphenyl)propanamide
scaffold.

Metabolic Activation Pathway
This workflow details the transformation from inhibitor to carcinogen.
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Figure 2: The bio-activation pathway of N-aryl hydroxamic acids leading to genotoxicity.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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